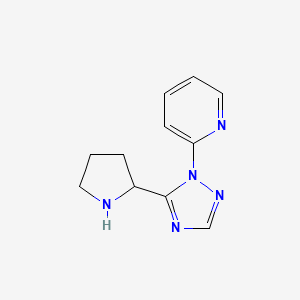![molecular formula C7H6N2OS B11782159 2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)
2-Methylthiazolo[5,4-b]pyridin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthiazolo[5,4-b]pyridin-6-ol is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthiazolo[5,4-b]pyridin-6-ol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For example, the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine can yield the desired thiazolo[5,4-b]pyridine compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylthiazolo[5,4-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazonoyl halides, ethanol, and triethylamine . Reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methylthiazolo[5,4-b]pyridin-6-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Methylthiazolo[5,4-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
2-Methylthiazolo[5,4-b]pyridin-6-ol can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also feature a thiazole ring fused to a pyridine ring and exhibit similar pharmacological activities.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to a thiazole ring and are known for their drug development applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, which make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C7H6N2OS |
|---|---|
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-ol |
InChI |
InChI=1S/C7H6N2OS/c1-4-9-6-2-5(10)3-8-7(6)11-4/h2-3,10H,1H3 |
InChI-Schlüssel |
IRHCLNCLWHDIQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)N=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782079.png)

![2-Chloro-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B11782090.png)
![Ethyl 3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11782091.png)
![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)




![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)

![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)


